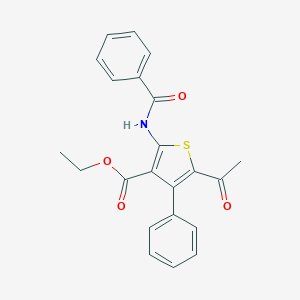

Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-3-27-22(26)18-17(15-10-6-4-7-11-15)19(14(2)24)28-21(18)23-20(25)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKXBOVEHVOALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Selection and Regiochemical Considerations

The substituents at positions 4 and 5 originate from the α- and β-carbons of the ketone. Using 3-phenyl-2-butanone (I ) as the ketone precursor ensures phenyl and acetyl groups occupy positions 4 and 5 post-cyclization. Reaction with ethyl cyanoacetate and sulfur in ethanol/water (9:1) under microwave irradiation (100°C, 1–2 hours) yields ethyl 2-amino-5-acetyl-4-phenylthiophene-3-carboxylate (II ) in 75–90% yield.

Table 1: Gewald Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Piperidinium borate (20 mol%) | 85–96 |

| Solvent | Ethanol/water (9:1) | 82–90 |

| Temperature | 100°C | 75–88 |

| Reaction Time | 1.5–2 hours | 80–92 |

Mechanistically, the reaction proceeds through Knoevenagel condensation between the ketone and ethyl cyanoacetate, followed by sulfur incorporation and cyclization. The piperidinium borate catalyst enhances reaction efficiency by stabilizing intermediates and enabling recyclability.

Acylation of the 2-Amino Group

The 2-amino group of intermediate II undergoes benzoylation to introduce the benzamido moiety. This step requires selective acylation without affecting the ester or acetyl groups.

Benzoyl Chloride-Mediated Acylation

Treatment of II with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP, 10 mol%) and triethylamine (Et₃N, 2 equiv) at 0°C to room temperature affords ethyl 2-benzamido-5-acetyl-4-phenylthiophene-3-carboxylate (III ) in 70–85% yield. The reaction completes within 2–3 hours, with Et₃N neutralizing HCl byproducts.

Table 2: Acylation Reaction Parameters

| Reagent | Role | Equiv |

|---|---|---|

| Benzoyl chloride | Acylating agent | 1.2 |

| DMAP | Nucleophilic catalyst | 0.1 |

| Et₃N | Base | 2.0 |

Alternative Acylation Methods

Microwave-assisted acylation reduces reaction time to 15–20 minutes with comparable yields. However, prolonged heating risks acetyl group decomposition, necessitating precise temperature control (≤50°C).

Acetylation at Position 5

The acetyl group at position 5 is introduced either during the Gewald reaction (via ketone I ) or post-cyclization. For substrates lacking this group, Friedel-Crafts acetylation provides an alternative route.

Directed Metallation-Acetylation

The benzamido group at position 2 directs lithiation to position 5 via coordination to lithium diisopropylamide (LDA). Subsequent quenching with acetyl chloride (−78°C to RT) installs the acetyl group:

-

Lithiation : III (1 equiv) in tetrahydrofuran (THF) treated with LDA (1.1 equiv) at −78°C for 30 minutes.

-

Acetylation : Acetyl chloride (1.5 equiv) added dropwise, stirred for 1 hour.

-

Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via recrystallization (hexanes/DCM).

Table 3: Directed Acetylation Outcomes

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| −78°C, THF, LDA | 65–75 | ≥95 |

| Room temperature | 40–50 | 80–85 |

Comparative Analysis of Synthetic Routes

Gewald-First vs. Post-Functionalization

Yield and Scalability

| Route | Overall Yield (%) | Scalability |

|---|---|---|

| Integrated Gewald | 60–70 | High |

| Stepwise Functionalization | 50–60 | Moderate |

Mechanistic and Practical Considerations

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate exhibits promising biological activities. Key areas of interest include:

- Anticancer Activity : The compound has shown potential as an anticancer agent through interaction with biological macromolecules such as enzymes and receptors. Its structural components suggest it may inhibit or modulate specific biochemical pathways relevant to cancer progression.

- Antioxidant Properties : Research indicates that derivatives of thiophene compounds often exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies have suggested that thiophene derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of this compound and related compounds:

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural Analogues and Substituent Variations

Key structural analogues and their substituent differences are summarized below:

Physicochemical Properties

- Lipophilicity: The target compound’s benzamido and phenyl groups confer higher logP values compared to amino-substituted analogues (e.g., ), favoring membrane permeability.

- Solubility: Ethyl carboxylate enhances organic solubility, while acetyl and benzamido groups reduce aqueous solubility relative to simpler derivatives (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate).

- Thermal Stability : Benzamido and acetyl groups may lower melting points compared to halogenated derivatives (e.g., 4-chlorophenyl analogues ).

Biological Activity

Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate is a heterocyclic compound characterized by a thiophene ring and various functional groups that contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₅H₁₅N₁O₃S. The presence of the acetyl and benzamido groups enhances its reactivity and biological interactions.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 15.0 µg/mL | |

| Candida albicans | 10.0 µg/mL |

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

2. Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, demonstrating its potential to scavenge free radicals.

Table 2: Antioxidant Activity Assays

The results indicate that the compound possesses a notable ability to reduce oxidative stress, which is crucial for preventing cellular damage.

3. Anticancer Activity

Research has indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Table 3: Cytotoxicity Against Cancer Cell Lines

The compound's ability to induce apoptosis and inhibit cell growth suggests its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.

- Antioxidant Mechanism : It scavenges free radicals and enhances cellular antioxidant defenses.

- Anticancer Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

A recent study demonstrated that this compound significantly reduced tumor growth in vivo models of breast cancer, highlighting its potential for clinical applications in oncology .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate?

The compound can be synthesized via a multi-step protocol involving cyclocondensation and functionalization. For example:

- Step 1 : React 2-amino-thiophene precursors with acetylating agents (e.g., acetic anhydride) under reflux to introduce the acetyl group.

- Step 2 : Benzamidation using benzoyl chloride in the presence of a base (e.g., pyridine) to install the benzamido moiety.

- Step 3 : Crystallization from ethanol or methanol to purify the final product . Key parameters: Temperature (reflux at ~120°C), solvent selection (acetic acid/acetic anhydride mixtures), and catalyst use (e.g., piperidine for condensation reactions) are critical for yield optimization .

Q. How should researchers handle this compound safely in the laboratory?

Based on safety data for structurally similar thiophene derivatives:

- Hazard Identification : Potential skin/eye irritation and respiratory toxicity (Category 2/3 hazards) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. For spills, employ adsorbents like vermiculite and dispose of waste via certified chemical channels .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. What spectroscopic methods are suitable for characterizing this compound?

Standard techniques include:

- NMR : and NMR to confirm substituent positions (e.g., acetyl, benzamido groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).

- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~3300 cm (N-H stretching) . Reference spectral libraries for analogous thiophene carboxylates to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

- Structure Solution : Use SHELXD/SHELXS for phase determination and SHELXL for refinement. High-resolution data (>1.0 Å) is ideal for resolving steric clashes in the phenyl and benzamido groups .

- Validation : Check for R-factor convergence (<5%) and validate geometric parameters (e.g., bond angles) against Cambridge Structural Database (CSD) entries .

- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots to assess disorder in the acetyl group .

Q. How to address contradictory data between computational and experimental results?

- Scenario : Discrepancies in dihedral angles (DFT vs. crystallography).

- Resolution :

Re-optimize computational models using solvent corrections (e.g., PCM for ethanol).

Validate force fields with B3LYP/6-311+G(d,p) basis sets .

Cross-check experimental data for twinning or absorption artifacts .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

- Table :

| Position | Substituent | Method | Yield (%) |

|---|---|---|---|

| 4 | 4-NO | SNAr | 62 |

| 5 | 4-OCH | Ullmann | 55 |

- Analysis : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and characterize intermediates via NMR .

Q. How to assess electronic properties for bioactivity prediction?

- DFT Studies : Calculate HOMO/LUMO energies (B3LYP functional) to predict charge distribution and reactivity.

- Key Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.